N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-9-3-6-13(20-2)14(7-9)21(18,19)16-11-8-10(15)4-5-12(11)17/h3-8,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFOZRZUZRFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves several steps, including the formation of the sulfonamide bond. One common method involves the reaction of 5-chloro-2-hydroxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Hydroxyl vs.
- Sulfonamide vs. Urea : NS-1738, a urea derivative, targets nicotinic acetylcholine receptors, whereas sulfonamides like the target compound exhibit broader enzyme inhibition profiles .
Key Observations :
- The target compound shows balanced inhibition of both AChE and LOX, unlike oxadiazole derivatives, which are more selective for cholinesterases .
- Chalcone derivatives excel in antimicrobial and antityrosinase activity but lack sulfonamide-related enzyme inhibition .
Key Observations :
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 325.81 g/mol, is characterized by its unique structural features which contribute to its biological properties.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, possess significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This results in a bacteriostatic effect, making these compounds valuable in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives. For instance, a study demonstrated that certain derivatives exhibited inhibitory effects on cancer cell lines, with IC50 values indicating their potency. The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise based on related compounds.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. The compound's ability to inhibit specific enzymes can lead to various therapeutic effects, particularly in oncology and infectious diseases. For example, the inhibition of carbonic anhydrase and other key enzymes has been documented for similar compounds.
Study 1: Antimicrobial Activity Assessment
A comparative study involving various sulfonamides assessed their antimicrobial efficacy against a range of bacterial strains. This compound was included among the tested compounds:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
This preliminary data suggests moderate antimicrobial activity, warranting further investigation into its mechanisms and broader spectrum efficacy.
Study 2: Anticancer Potential Evaluation
In vitro studies were conducted on various cancer cell lines to evaluate the anticancer properties of sulfonamide derivatives. The following table summarizes the findings related to this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Apoptosis induction |
| A549 (Lung) | 9.8 | Cell cycle arrest |
These results indicate promising anticancer activity, suggesting that this compound may induce apoptosis and inhibit cell proliferation in specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
